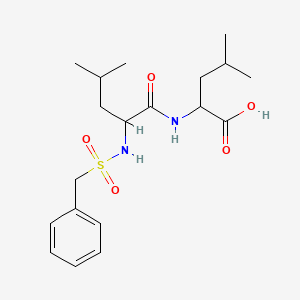
5-Butyl-5-ethyl-2-phenyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-5-ethyl-2-phenyl-1,3-dioxane is an organic compound belonging to the class of dioxanes Dioxanes are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-ethyl-2-phenyl-1,3-dioxane typically involves the acetalization of carbonyl compounds with diols. A common method includes the reaction of a carbonyl compound with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction is often carried out under reflux conditions with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of 1,3-dioxanes, including this compound, can be scaled up using similar synthetic routes. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) and the employment of in situ acetal exchange processes with ethyl orthoformate and a catalytic amount of NBS (N-Bromosuccinimide) are common . These methods ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
5-Butyl-5-ethyl-2-phenyl-1,3-dioxane can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in pyridine (Py), and peracids like m-chloroperbenzoic acid (MCPBA).
Reduction: LiAlH4, NaBH4, hydrogenation with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like triethylamine (NEt3) or pyridine (Py).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
科学的研究の応用
5-Butyl-5-ethyl-2-phenyl-1,3-dioxane has various applications in scientific research:
作用機序
The mechanism of action of 5-Butyl-5-ethyl-2-phenyl-1,3-dioxane involves its ability to form stable cyclic structures. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable acetal or ketal structures .
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A five-membered ring with two adjacent oxygen atoms, used as a solvent and in the synthesis of polyacetals.
5-Ethyl-1,3-dioxane-5-methanol: A derivative with a hydroxymethyl group, used in various chemical syntheses.
Uniqueness
These substituents enhance its stability and reactivity, making it suitable for specific synthetic and industrial applications .
特性
CAS番号 |
727-14-0 |
|---|---|
分子式 |
C16H24O2 |
分子量 |
248.36 g/mol |
IUPAC名 |
5-butyl-5-ethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C16H24O2/c1-3-5-11-16(4-2)12-17-15(18-13-16)14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3 |
InChIキー |
VCDFNUIIOYASPX-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(COC(OC1)C2=CC=CC=C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14008004.png)
![2,2'-(1,4-Phenylene)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B14008010.png)
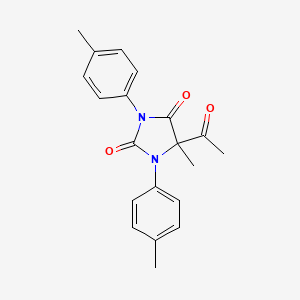
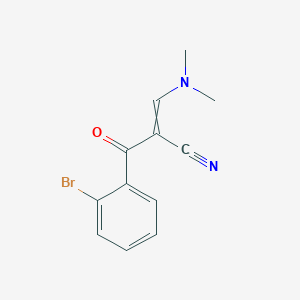
![(Benzylimino)diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14008050.png)

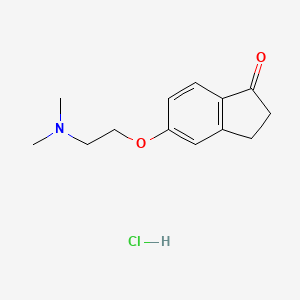
![1,2,3,4,5,6-Hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008077.png)
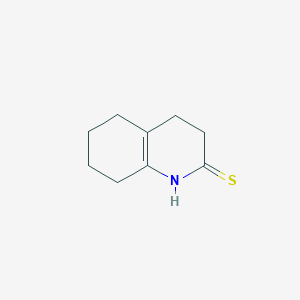
![4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid](/img/structure/B14008084.png)

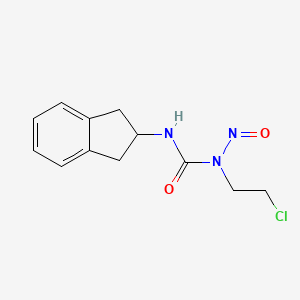
![(R)-6-oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B14008091.png)
